(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O2 and its molecular weight is 484.559. The purity is usually 95%.
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Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological mechanisms, and various studies highlighting its efficacy as an anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is C31H24N4O3, with a molecular weight of 500.56 g/mol. The presence of the benzimidazole moiety is significant for its biological activity, as this structure is commonly associated with various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It is believed to induce apoptosis through the activation of caspases and modulation of apoptotic gene expression.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
A series of studies have evaluated the anticancer properties of related chromone derivatives, which provide insights into the activity of our compound:
- Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that derivatives with similar structures exhibit cytotoxic effects against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines, with IC50 values ranging from 0.9 to 10 μM .
- Apoptosis Induction : Studies on K562 leukemia cells indicated that compounds similar to our target led to significant activation of caspases 3 and 7, suggesting a mechanism involving programmed cell death .
- Molecular Docking Studies : Computational analyses have shown that these compounds exhibit strong binding affinities to key proteins involved in cancer progression, such as BCR-ABL, which is critical in chronic myeloid leukemia .
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory properties of related chromone derivatives:
- 5-Lipoxygenase Inhibition : Compounds from similar classes have been tested for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammatory pathways. Results indicated that certain derivatives effectively reduced enzyme activity, showcasing their potential as anti-inflammatory agents .
Study on Chromone Derivatives
A study published in Medicinal Chemistry Research synthesized a range of chromone carboxamide derivatives and evaluated their biological activities. Among them, several compounds exhibited significant cytotoxicity against various cancer cell lines and showed promise as anti-inflammatory agents by inhibiting lipoxygenase activity .
Clinical Implications
The findings from these studies suggest that this compound could serve as a lead compound for further development in cancer therapy and inflammation management.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O2/c1-19-8-7-12-25(20(19)2)35-31-24(18-22-9-3-6-13-28(22)37-31)30(36)32-23-16-14-21(15-17-23)29-33-26-10-4-5-11-27(26)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIBEYVEMLDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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